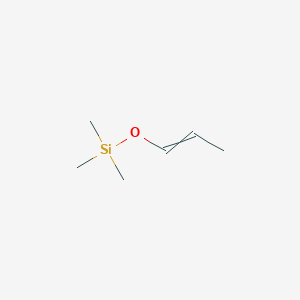
Silane, trimethyl(1-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(1-propenyloxy)- is a colorless liquid that is widely used in scientific research. It is also known as Tripropenoxysilane, and its chemical formula is C9H20O Si. This compound belongs to the group of organosilicon compounds and is used in various applications such as adhesives, coatings, and sealants.
Mechanism of Action
Silane, trimethyl(1-propenyloxy)- acts as a coupling agent between the inorganic and organic phases. It forms a covalent bond with the inorganic phase, such as silica or alumina, and a reactive group with the organic phase, such as a vinyl group. The covalent bond between the inorganic and organic phases enhances the mechanical properties of the material. The reactive group in the organic phase allows for the formation of a crosslinked network, which improves the chemical and thermal stability of the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of silane, trimethyl(1-propenyloxy)-. However, it is not known to have any toxic effects on humans or animals. It is not known to have any mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
The advantages of using silane, trimethyl(1-propenyloxy)- in lab experiments include its ability to improve the mechanical, chemical, and thermal properties of materials. It is also easy to handle and has a long shelf life. The limitations of using silane, trimethyl(1-propenyloxy)- in lab experiments include its high cost and the need for specialized equipment and expertise.
Future Directions
There are several future directions for the use of silane, trimethyl(1-propenyloxy)- in scientific research. One direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the use of silane, trimethyl(1-propenyloxy)- in the preparation of functionalized surfaces for biomedical applications. Silane, trimethyl(1-propenyloxy)- can also be used in the preparation of nanocomposites with improved properties for various applications. Finally, the use of silane, trimethyl(1-propenyloxy)- in the preparation of advanced coatings and adhesives is an area of future research.
Conclusion:
Silane, trimethyl(1-propenyloxy)- is a versatile compound that is widely used in scientific research. It is used as a coupling agent, surface modifier, crosslinking agent, and adhesive in various applications. The synthesis method of silane, trimethyl(1-propenyloxy)- is straightforward and yields high-quality product. The compound has several advantages, including its ability to improve the mechanical, chemical, and thermal properties of materials. However, there are limitations to its use, including its high cost and the need for specialized equipment and expertise. Despite these limitations, there are several future directions for the use of silane, trimethyl(1-propenyloxy)- in scientific research, including the development of new synthesis methods and the preparation of advanced materials for various applications.
Synthesis Methods
Silane, trimethyl(1-propenyloxy)- is synthesized by the reaction of trimethylsilyl chloride with 1-propenyl alcohol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yields. The chemical reaction can be represented as follows:
(CH3)3SiCl + CH2=CHCH2OH → (CH3)3SiOCH2CH=CH2 + HCl
Scientific Research Applications
Silane, trimethyl(1-propenyloxy)- is used in various scientific research applications. It is used as a coupling agent in the synthesis of silica-based materials such as silica nanoparticles, silica aerogels, and silica gels. It is also used as a surface modifier in the preparation of functionalized surfaces. Silane, trimethyl(1-propenyloxy)- is used as a crosslinking agent in the preparation of polymers and coatings. It is used in the preparation of adhesives and sealants.
properties
CAS RN |
19879-97-1 |
|---|---|
Product Name |
Silane, trimethyl(1-propenyloxy)- |
Molecular Formula |
C12H11NO |
Molecular Weight |
130.26 g/mol |
IUPAC Name |
trimethyl(prop-1-enoxy)silane |
InChI |
InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5-6H,1-4H3 |
InChI Key |
YKPHTSHERCDMCL-UHFFFAOYSA-N |
SMILES |
CC=CO[Si](C)(C)C |
Canonical SMILES |
CC=CO[Si](C)(C)C |
Other CAS RN |
19879-97-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





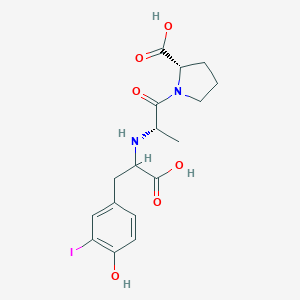



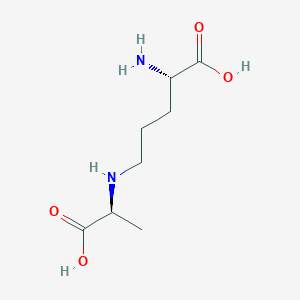

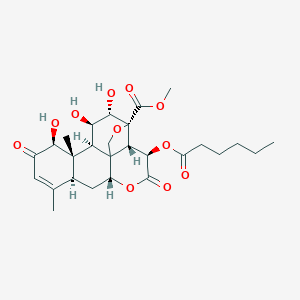


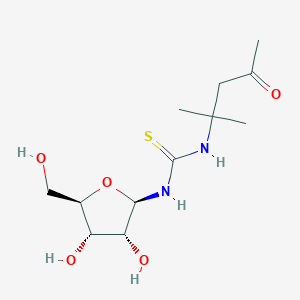
![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
